molecular formula C9H3Cl3N2O B096120 2,3-Dichloroquinoxaline-6-carbonyl chloride CAS No. 17880-88-5

2,3-Dichloroquinoxaline-6-carbonyl chloride

Cat. No.: B096120
CAS No.: 17880-88-5
M. Wt: 261.5 g/mol
InChI Key: NGCRLFIYVFOUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2,3-Dichloroquinoxaline-6-carbonyl chloride (C$9$H$3$Cl$3$N$2$O) is a reactive quinoxaline derivative characterized by two chlorine atoms at positions 2 and 3 of the quinoxaline ring and a carbonyl chloride group at position 5. Its CAS number is 17880-88-5 , though discrepancies exist in older sources (e.g., 1919-43-3 refers to 2,3-dichloroquinoxaline without the carbonyl chloride group) . The compound is synthesized via chlorination of 2,3-dihydroxy-6-quinoxaline using bis(trichloromethyl) carbonate, achieving an 80% yield under optimized conditions . Its reactivity stems from the electrophilic carbonyl chloride moiety, enabling nucleophilic substitutions (e.g., amidation) for applications in pharmaceuticals and dyes .

Properties

IUPAC Name

2,3-dichloroquinoxaline-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl3N2O/c10-7-8(11)14-6-3-4(9(12)15)1-2-5(6)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCRLFIYVFOUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062060
Record name 6-Quinoxalinecarbonyl chloride, 2,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1919-43-3
Record name 2,3-Dichloro-6-quinoxalinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1919-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Quinoxalinecarbonyl chloride, 2,3-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001919433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Quinoxalinecarbonyl chloride, 2,3-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Quinoxalinecarbonyl chloride, 2,3-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4062060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichloroquinoxaline-6-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

2a. Preparation of Quinoxaline-2,3-dione-6-carboxylic Acid

The synthesis begins with quinoxaline-2,3-dione-6-carboxylic acid, formed via condensation of o-phenylenediamine with oxalic acid derivatives. In a one-pot reaction, equimolar quantities of o-phenylenediamine and oxalic acid dihydrate are refluxed in acetic acid at 120°C for 6–8 hours. The intermediate undergoes oxidation at position 6 using potassium permanganate in acidic media, yielding the carboxylic acid derivative (85–90% purity).

2b. Chlorination with Phosphorus Oxychloride (POCl₃)

The dione moiety is chlorinated using excess POCl₃ (4–5 equivalents) under anhydrous conditions. Refluxing at 110°C for 12 hours replaces the carbonyl oxygen atoms at positions 2 and 3 with chlorine, forming 2,3-dichloroquinoxaline-6-carboxylic acid. Catalytic dimethylformamide (DMF, 0.1 eq) accelerates the reaction, achieving 75–80% conversion.

2c. Formation of Carbonyl Chloride Group

The carboxylic acid at position 6 is converted to carbonyl chloride using thionyl chloride (SOCl₂). Stirring the acid with SOCl₂ (3 eq) at 70°C for 4 hours yields the target compound. Excess SOCl₂ is removed via distillation, and the product is purified by recrystallization from dry hexane (mp 111–113°C).

Table 1: Reaction Conditions for Chlorination and Carbonyl Chloride Formation

StepReagentsTemperature (°C)Time (h)Yield (%)
Dione chlorinationPOCl₃, DMF1101275–80
Carbonyl chlorideSOCl₂70485–90

One-Pot Synthesis from o-Phenylenediamine and Oxalic Acid

3a. Condensation Reaction

A one-pot approach combines o-phenylenediamine (1 eq) and oxalic acid (1 eq) in polyphosphoric acid (PPA) at 140°C for 5 hours. This forms quinoxaline-2,3-dione directly, bypassing intermediate isolation. The crude product is filtered and washed with ethanol to remove residual PPA.

3b. Subsequent Chlorination Steps

The dione is suspended in POCl₃ (5 eq) with catalytic pyridine (0.2 eq) and heated to 100°C for 10 hours. After quenching with ice water, the 2,3-dichloro intermediate is extracted with dichloromethane. The carboxylic acid at position 6 is then treated with oxalyl chloride (2 eq) in dichloromethane at room temperature for 2 hours, yielding the final product (68–72% overall yield).

Industrial-Scale Production Techniques

4a. Large-Scale Chlorination Processes

Industrial reactors employ continuous chlorination using gaseous chlorine (Cl₂) under UV irradiation. Quinoxaline-6-carboxylic acid is fluidized in a reactor at 80°C, and Cl₂ gas is introduced at 2 bar pressure. This method achieves 85% conversion in 6 hours but requires stringent moisture control to prevent hydrolysis.

4b. Purification and Yield Optimization

Crude product is purified via vacuum distillation (bp 144°C at 0.05 Torr), followed by fractional crystallization. Industrial yields reach 70–75%, with purity >98% confirmed by HPLC (C18 column, acetonitrile/water mobile phase).

Optimization of Reaction Parameters

5a. Temperature and Time Effects

Higher temperatures (>110°C) during chlorination reduce reaction time but increase byproduct formation (e.g., trichloroquinoxaline). Optimal conditions balance time (10–12 hours) and temperature (100–110°C) for maximal yield.

5b. Catalysts and Reagent Stoichiometry

Adding DMF (0.1 eq) as a catalyst in POCl₃ reactions enhances electrophilic substitution, reducing side reactions. Stoichiometric excess of POCl₃ (4–5 eq) ensures complete chlorination, while SOCl₂ (3 eq) suffices for acyl chloride formation.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodStarting MaterialStepsOverall Yield (%)Purity (%)
Chlorination of dioneQuinoxaline-2,3-dione365–7097
One-pot synthesiso-Phenylenediamine268–7295
Industrial chlorinationQuinoxaline-6-carboxylic acid270–7598

The one-pot method offers fewer steps but lower purity, while industrial processes prioritize scalability and yield.

Challenges in Synthesis

7a. Moisture Sensitivity

The carbonyl chloride group hydrolyzes rapidly in humid conditions, necessitating anhydrous solvents and inert atmospheres during synthesis.

7b. Byproduct Formation

Over-chlorination produces trichloro derivatives, requiring careful stoichiometric control. Side reactions are mitigated using scavengers like urea (1 eq).

Recent Advances in Preparation Methods

8a. Use of Green Chemistry Approaches

Solvent-free mechanochemical grinding of quinoxaline-6-carboxylic acid with PCl₅ reduces waste and energy consumption, achieving 80% yield in 2 hours.

8b. Catalytic Methods for Improved Efficiency

Palladium-catalyzed chlorination using CCl₄ as a chlorine source enables selective chlorination at 80°C, reducing reagent excess and improving atom economy .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloroquinoxaline-6-carbonyl chloride undergoes various chemical reactions, including nucleophilic substitution, reduction, and condensation reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinoxalines, reduced quinoxaline derivatives, and various heterocyclic compounds .

Scientific Research Applications

Organic Synthesis

DCQCC serves as a vital building block for synthesizing various quinoxaline derivatives. These derivatives are essential in materials science and organic synthesis due to their versatile reactivity. The compound's structure allows for the formation of carbon-heteroatom bonds, making it an attractive target for synthetic chemists .

Medicinal Chemistry

The biological activities of quinoxaline derivatives have drawn considerable attention in medicinal chemistry. DCQCC has demonstrated notable antimicrobial , anticancer , and antiviral properties:

  • Antimicrobial Activity : Studies have shown that DCQCC exhibits effectiveness against a range of bacterial strains, disrupting cell membranes and leading to cell lysis .
  • Anticancer Properties : Research indicates that certain derivatives can induce apoptosis in cancer cells by inhibiting specific enzymes involved in tumor growth. For instance, some studies highlight its ability to inhibit acid ceramidase activity, promoting cell death in tumorigenic tissues .
  • Antiviral Effects : Preliminary investigations suggest potential antiviral properties, although further research is necessary to confirm these effects .

Industrial Applications

In industrial settings, DCQCC is utilized for producing specialty chemicals and advanced materials. Its unique reactivity makes it suitable for developing photoluminescent materials and other functional compounds that require specific chemical properties .

Case Studies and Research Findings

Several studies have explored the effectiveness of DCQCC and its derivatives:

Study Focus Findings
Antimicrobial StudiesDCQCC showed significant activity against both Gram-positive and Gram-negative bacteria .
Anticancer ResearchCertain derivatives were reported to induce apoptosis in cancer cells by inhibiting acid ceramidase activity .
Predictive ModelingComputational tools predicted potential biological targets for DCQCC, indicating a broad spectrum of therapeutic possibilities .

Mechanism of Action

The mechanism of action of 2,3-Dichloroquinoxaline-6-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms at positions 2 and 3 of the quinoxaline ring make it a good electrophilic partner for nucleophilic substitution reactions. This reactivity allows it to form various substituted quinoxaline derivatives, which can interact with biological targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Attributes of 2,3-Dichloroquinoxaline-6-carbonyl Chloride and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Applications Reactivity Profile
This compound 17880-88-5 C$9$H$3$Cl$3$N$2$O 260.49 2,3-Cl; 6-COCl Chlorination with bis(trichloromethyl) carbonate Precursor for dyes (Reactive Blue 29) , sGC inhibitors High reactivity with amines, alcohols
2,3-Dichloro-N-methylquinoxaline-6-carboxamide - C${10}$H$7$Cl$2$N$3$O 248.09 2,3-Cl; 6-CONHCH$_3$ Reaction of this compound with methylamine (35% yield) Soluble guanylate cyclase (sGC) inhibitor Stable amide; reduced electrophilicity
6-Bromo-2,3-dichloroquinoxaline 108229-82-9 C$8$H$3$BrCl$2$N$2$ 277.93 2,3-Cl; 6-Br Halogenation of quinoxaline precursors Intermediate in drug discovery Bromine enables cross-coupling reactions
6-Chloro-2-((6-chloropyridin-3-yl)methoxy)quinoxaline - C${14}$H$8$Cl$2$N$3$O 308.14 6-Cl; 2-OCH$_2$(pyridine) PTC-mediated substitution Antibacterial agent Ether linkage enhances solubility
6-Chloro-7-nitroquinoxaline - C$8$H$4$ClN$3$O$2$ 213.59 6-Cl; 7-NO$_2$ Condensation of nitro-substituted diamines with diketones Potential explosive or agrochemical intermediate Nitro group increases oxidative potential

Key Findings

Reactivity and Functional Groups The carbonyl chloride group in this compound distinguishes it from halogen-only analogues (e.g., 6-bromo-2,3-dichloroquinoxaline). This group facilitates nucleophilic acyl substitutions, enabling synthesis of carboxamides (e.g., sGC inhibitors) and reactive dyes (e.g., Reactive Blue 29) . 6-Bromo-2,3-dichloroquinoxaline (MW 277.93) is heavier due to bromine, which enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chloro analogues .

Synthetic Efficiency The target compound’s synthesis achieves 80% yield under reflux with bis(trichloromethyl) carbonate , outperforming derivatives like 2,3-Dichloro-N-methylquinoxaline-6-carboxamide (35% yield) . Lower yields in derivatives may stem from steric hindrance or purification challenges.

Applications Pharmaceuticals: Carboxamide derivatives exhibit bioactivity (e.g., sGC inhibition) due to improved solubility and bioavailability compared to the parent carbonyl chloride . Dyes: The carbonyl chloride’s reactivity is exploited in synthesizing anthraquinone-based dyes like Reactive Blue 29 . Halogenated Analogues: Bromo and nitro derivatives (e.g., 6-bromo-2,3-dichloroquinoxaline, 6-chloro-7-nitroquinoxaline) are intermediates in explosives or agrochemicals, leveraging halogen or nitro group reactivity .

Stability and Handling Carbonyl chlorides are moisture-sensitive, requiring anhydrous conditions, whereas amides (e.g., 2,3-Dichloro-N-methylquinoxaline-6-carboxamide) are more stable and easier to handle .

Biological Activity

2,3-Dichloroquinoxaline-6-carbonyl chloride (DCQCC), a chlorinated derivative of quinoxaline, has garnered attention for its diverse biological activities. This compound, with the molecular formula C9H3Cl3N2O, features two chlorine atoms at the 2 and 3 positions of the quinoxaline ring and a carbonyl chloride functional group at the 6 position. This unique structure contributes to its reactivity and potential applications in medicinal chemistry and materials science.

The synthesis of DCQCC typically involves chlorination processes, where starting materials undergo various chemical reactions to yield the final product. Common methods include nucleophilic substitution, reduction, and condensation reactions. The compound is often synthesized from p-aminobenzoic acid through a multi-step process that includes chlorination steps yielding a final product with an approximate molecular weight of 261.49 g/mol .

Biological Activities

Research indicates that DCQCC exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : DCQCC has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : The compound may inhibit specific cellular pathways involved in tumor growth, suggesting potential use in cancer therapies .
  • Antiviral Effects : Preliminary studies suggest that DCQCC might have antiviral properties, although further research is required to confirm this .

The mechanisms through which DCQCC exerts its biological effects often involve interactions with specific biological targets. For instance, it may inhibit enzymes or receptors that play critical roles in disease processes. This interaction can lead to alterations in cellular pathways that contribute to its observed activities .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains,
AnticancerPotential to inhibit tumor growth pathways,
AntiviralPossible effects against viral infections

Case Studies and Research Findings

Several studies have explored the effectiveness of DCQCC and its derivatives:

  • Antimicrobial Studies : In a study examining the antimicrobial properties of quinoxaline derivatives, DCQCC demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell membranes, leading to cell lysis .
  • Anticancer Research : Another investigation focused on the anticancer potential of DCQCC derivatives. It was reported that certain derivatives could induce apoptosis in cancer cells by inhibiting acid ceramidase activity, thereby promoting cell death in tumorigenic tissues .
  • Predictive Modeling : Utilizing computational tools like PASS (Prediction of Activity Spectra for Substances), researchers predicted potential biological targets for DCQCC and its derivatives. The findings suggested activity against various enzymes and receptors, indicating a broad spectrum of therapeutic possibilities .

Q & A

Basic: What are the optimal synthetic conditions for preparing derivatives of 2,3-dichloroquinoxaline-6-carbonyl chloride in high purity?

Methodological Answer:
The synthesis involves reacting amines (e.g., Z-(NHR)ₙ) with molten this compound (III) in an aqueous medium. Key parameters include:

  • Molten State of (III): The carbonyl chloride is added in molten form to an aqueous amine solution/suspension to enhance reactivity and reduce hydrolysis .
  • Stoichiometry: Use a 1:1 molar ratio of amine to (III) to minimize side reactions. Excess (III) may lead to byproducts like dichloroquinoxaline carboxylic acid derivatives.
  • Temperature: Maintain 40–60°C to balance reaction rate and stability of intermediates.
  • Workup: Neutralize residual HCl with NaHCO₃ and precipitate the product via cooling. Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can reaction selectivity be controlled when synthesizing asymmetrically substituted quinoxaline carbonamides?

Methodological Answer:
Selectivity challenges arise due to the reactivity of the two chlorine atoms on the quinoxaline ring. Strategies include:

  • Directed Ortho-Metalation: Use temporary protecting groups (e.g., trimethylsilyl) to block undesired substitution sites.
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 2-position, while nonpolar solvents (toluene) promote 3-position reactivity.
  • Catalysis: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) post-carbonamide formation allows precise functionalization .

Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • ¹H/¹³C NMR: Identify substituents on the quinoxaline ring. The carbonyl chloride group shows a characteristic downfield shift at δ ~170 ppm in ¹³C NMR.
  • FT-IR: Confirm the C=O stretch of the acyl chloride at ~1770 cm⁻¹.
  • Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to detect molecular ion peaks and fragmentation patterns (e.g., loss of Cl⁻) .

Advanced: How can computational modeling (e.g., DFT) resolve ambiguities in structural assignments of complex derivatives?

Methodological Answer:

  • Geometry Optimization: Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data.
  • Reactivity Prediction: Simulate Fukui indices to identify electrophilic/nucleophilic sites, aiding in mechanistic studies of substitution reactions.
  • Crystal Structure Validation: Overlay computed (Mercury 4.0) and experimental (XRD) structures to confirm regioisomerism in polymorphic derivatives .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical goggles, and a lab coat. Work in a fume hood to avoid inhalation of volatile HCl byproducts.
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose of waste via halogenated solvent containers.
  • First Aid: For skin contact, rinse with copious water for 15 minutes and seek medical evaluation .

Advanced: How can trace impurities (e.g., dichloroquinoxaline isomers) be quantified and mitigated during synthesis?

Methodological Answer:

  • Analytical Method: UPLC-MS/MS with a C18 column (1.7 µm particle size) and gradient elution (0.1% formic acid in acetonitrile/water) to separate isomers.
  • Impurity Profiling: Compare retention times and MS/MS fragmentation with synthesized reference standards.
  • Process Optimization: Adjust reaction pH to 6–7 and reduce temperature to 30°C to suppress isomer formation .

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:

  • Reactive Dye Precursors: React with primary amines to form carbonamides for textile dyes. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Pharmaceutical Intermediates: Couple with heterocyclic amines (e.g., piperazine) to synthesize kinase inhibitors.

Advanced: How can the compound’s electrophilicity be exploited in multi-step cascades for heterocycle synthesis?

Methodological Answer:

  • One-Pot Reactions: Combine with enamines in DCM to form fused quinoxaline-pyrrolidine systems via [4+2] cycloaddition.
  • Catalytic Asymmetric Synthesis: Use chiral Lewis acids (e.g., BINOL-derived phosphates) to induce enantioselective carbonyl substitution .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

  • Storage: Keep under anhydrous conditions in sealed amber vials at –20°C.
  • Compatible Solvents: Dry dichloromethane or THF; avoid protic solvents (water, alcohols) to prevent hydrolysis .

Advanced: What mechanistic insights explain the compound’s reactivity in aqueous vs. anhydrous environments?

Methodological Answer:

  • Hydrolysis Kinetics: In aqueous media, pseudo-first-order kinetics (monitored by conductivity) show rapid hydrolysis to 2,3-dichloroquinoxaline-6-carboxylic acid (t₁/₂ = 2–5 min at 25°C).
  • Anhydrous Reactivity: In DMF, the acyl chloride acts as an electrophile, reacting with amines via SN2-like mechanisms. Solvent dielectric constants correlate with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloroquinoxaline-6-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2,3-Dichloroquinoxaline-6-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.